molecular formula C10H12ClN3O2S B2524241 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride CAS No. 1052405-52-3

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride

Cat. No.: B2524241
CAS No.: 1052405-52-3
M. Wt: 273.74
InChI Key: KFIVLCIERIESOO-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is a high-purity chemical compound provided for research applications. This substance features the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with a wide spectrum of pharmacological activities . The molecular formula for this compound is C10H12ClN3O2S . Researchers investigating novel antibacterial agents may find this compound particularly relevant. The thienopyrimidine class has been identified as a promising chemical starting point for developing narrow-spectrum agents against Helicobacter pylori . Mode of action studies on related lead thienopyrimidines have identified the respiratory complex I subunit NuoD as a potential target, which is uniquely essential for ATP synthesis in H. pylori . Furthermore, the thieno[2,3-d]pyrimidine core is a significant pharmacophore in oncology research. Analogous structures have demonstrated potent antitumor activity by acting as dihydrofolate reductase (DHFR) inhibitors . These inhibitors bind to the DHFR enzyme in a "flipped" mode, where the sulfur atom of the thiophene ring can mimic the 4-amino group of methotrexate, potentially leading to selective targeting of tumor cells that highly express folate receptors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVLCIERIESOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of dimethyl groups at the 5 and 6 positions. The amino-acetic acid moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride demonstrate selective inhibition of cancer cell proliferation.

Compound Target Cell Line GI50 (µM) Mechanism of Action
Compound AMCF-70.01Apoptosis induction
Compound BNCI-H4600.04Cell cycle arrest
Compound CSF-2680.70Inhibition of DNA synthesis

The above table summarizes findings where the compounds exhibited significant growth inhibition against breast cancer (MCF-7), lung cancer (NCI-H460), and central nervous system cancer (SF-268) cells .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli256
Staphylococcus aureus128
Candida albicans64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticidal Activity
Recent studies have explored the use of thieno[2,3-d]pyrimidine derivatives in pest control. For example, compounds similar to this compound have shown promising insecticidal activity against agricultural pests.

Pest Species Concentration Tested (mg/L) Effectiveness (%)
Oriental armyworm20085
Diamondback moth15075

These findings indicate the potential for developing effective biopesticides based on this chemical structure .

Material Science Applications

3.1 Polymer Chemistry
The unique properties of thieno[2,3-d]pyrimidine derivatives allow them to be integrated into polymer matrices to enhance material characteristics such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-ones

Structural Features: Shares the 5,6-dimethyl-thieno[2,3-d]pyrimidine core but substitutes the acetic acid group with an alkylamino moiety. Synthesis: Prepared via methylene phosphorane reactions with alkylamines, offering high yields and straightforward purification . Bioactivity: Demonstrates broad-spectrum fungicidal activity against six fungal strains, outperforming simpler thienopyrimidines. The alkylamino group enhances target binding, possibly through hydrogen bonding or hydrophobic interactions . ADMET: No direct data, but the absence of ionizable groups (vs. the hydrochloride salt) may reduce solubility.

N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidinone-3-yl)acetamide (Compound 24)

Structural Features: Incorporates a pyrido ring fused to the thienopyrimidine core, with a phenylamino group and acetamide substituent. Synthesis: Acetylation of a precursor with acetyl chloride in pyridine, yielding a crystalline product (73% yield) . Bioactivity: Unspecified in the evidence, but the pyrido extension may modulate kinase inhibition or DNA intercalation, common for polycyclic heteroaromatics.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structural Features: Replaces the thieno ring with a pyrimidine-thietane system and an ethyl ester group. Synthesis: Derived from alkylation of a thiopyrimidinone precursor with 2-chloromethylthiirane . Bioactivity: Not explicitly reported, but the thietane ring’s strain and sulfur content could influence redox activity or metabolic stability. ADMET: The ester group may confer prodrug properties, with hydrolysis in vivo releasing the active acid form .

5-methyl-3-phenyl-2-[phenyl-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-methyl]-3H-quinazolin-4-one (Compound 45)

Structural Features: Combines quinazolinone and pyrrolopyrimidine moieties, creating a multi-ring system with phenyl substituents. Synthesis: Multi-step process involving tert-butoxycarbonyl protection and TFA deprotection . Bioactivity: Likely targets purine-binding enzymes (e.g., kinases) due to the pyrrolopyrimidine core. The quinazolinone group may enhance DNA intercalation or topoisomerase inhibition . ADMET: High molecular weight (459 g/mol) and lipophilicity may limit bioavailability.

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Structural Features: Substitutes the thieno ring with a furo group and replaces dimethyl with diphenyl substituents. Synthesis: Not detailed in evidence, but likely analogous to thienopyrimidine routes with furan intermediates. Bioactivity: The furo ring’s electron-rich oxygen may alter target affinity compared to sulfur-containing analogs. Diphenyl groups could increase membrane permeability but risk toxicity via CYP450 metabolism . ADMET: Higher logP due to phenyl groups may reduce aqueous solubility, necessitating formulation adjustments .

Comparative Analysis Table

Compound Core Structure Key Substituents Bioactivity Synthesis Highlights
Target compound (HCl salt) Thieno[2,3-d]pyrimidine 5,6-dimethyl, acetic acid Fungicidal (inferred) Likely methylene phosphorane route
2-(Alkylamino)-thienopyrimidinone Thieno[2,3-d]pyrimidinone 5,6-dimethyl, alkylamino Broad fungicidal activity Mild alkylamine reaction
Compound 24 Pyrido-thienopyrimidine Phenylamino, acetamide Undisclosed Acetylation in pyridine
Compound 1 Pyrimidine-thietane Thietane, ethyl ester Undisclosed Thiirane alkylation
Compound 45 Quinazolinone-pyrrolopyrimidine Phenyl, pyrrolopyrimidine Kinase/DNA targets Multi-step protection/deprotection
Diphenyl-furopyrimidine Furo[2,3-d]pyrimidine 5,6-diphenyl, acetic acid Undisclosed Furan-based synthesis

Key Findings and Implications

  • Structural-Activity Relationships: The 5,6-dimethyl-thieno[2,3-d]pyrimidine core optimizes fungicidal activity when paired with polar groups (e.g., acetic acid or alkylamino) . Thio/sulfur-containing analogs (e.g., thietane) may improve metabolic stability but risk hepatotoxicity .
  • Synthetic Accessibility: Methylene phosphorane routes () offer scalability for thienopyrimidines, while multi-step syntheses () complicate large-scale production.
  • ADMET Considerations : Hydrochloride salts and ester prodrugs () enhance solubility, whereas diphenyl/furo groups () increase lipophilicity, requiring formulation optimization.

Biological Activity

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class of heterocyclic compounds. Its molecular formula is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, with a molecular weight of 227.28 g/mol. The structure consists of a thieno[2,3-d]pyrimidine core substituted with a dimethyl group and an amino-acetic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties, particularly against Helicobacter pylori , a bacterium associated with gastric ulcers and cancers.

The mechanism of action involves the inhibition of specific enzymes critical for bacterial ATP synthesis. Research indicates that the compound targets the respiratory complex I subunit NuoD in H. pylori, which is essential for energy production in the bacterium. This selectivity is beneficial as it minimizes impact on commensal gut microbiota, potentially reducing side effects associated with broad-spectrum antibiotics .

Efficacy Data

In vitro studies have reported an IC50 value of approximately 1.55 μM against H. pylori, demonstrating significant potency compared to existing treatments . The following table summarizes the antimicrobial activity against various strains:

CompoundTarget BacteriaIC50 (μM)Reference
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acidH. pylori1.55
Compound 1 (related thienopyrimidine)H. pylori1.72
DaptomycinS. aureus1

Case Studies

  • Study on Resistance : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited comparable potency to daptomycin (MIC 1 µg/mL), indicating its potential as a therapeutic option in treating resistant bacterial infections .
  • Cytotoxicity Assessment : In addition to its antimicrobial properties, cytotoxicity tests on human cell lines (Caco-2) revealed that the compound decreased cell viability significantly at certain concentrations, suggesting a need for careful dosing in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thienopyrimidine core can enhance or diminish biological activity:

  • N-Methylation : Alterations at the amine group have been explored; however, N-methylation did not improve H. pylori pIC50 values and increased cytotoxicity.
  • Spacer Length Variations : Modifying the length of the spacer between functional groups influenced potency; shorter spacers often yielded better results against bacterial targets .

Q & A

Q. What methodologies are recommended for structural characterization of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm for 5,6-dimethyl substituents) .
  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • HRMS validates molecular weight and fragmentation patterns .

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the thieno[2,3-d]pyrimidine core using thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Amination : Coupling of the pyrimidine ring with acetic acid derivatives via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Hydrochloride salt formation : Acidic workup with HCl in ethanol . Key parameters include temperature control (±2°C) and solvent purity to achieve yields >70% .

Q. What safety protocols are critical during handling?

Safety measures align with GHS hazard codes:

  • H300 (fatal if swallowed) : Use fume hoods and PPE (gloves, lab coats) to prevent ingestion/inhalation .
  • H400 (aquatic toxicity) : Neutralize waste with 10% NaOH before disposal .
  • P260 (respiratory protection) : Employ NIOSH-certified respirators during powder handling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Substituent effects are evaluated via structure-activity relationship (SAR) studies:

Compound ModificationBiological ImpactReference
5,6-Dimethyl substitutionEnhanced lipophilicity and enzyme binding
Chlorophenyl groupsIncreased cytotoxicity (IC₅₀ ↓ 30%)
Trifluoromethyl groupsImproved metabolic stability

Computational modeling (e.g., molecular docking) identifies key interactions with dihydrofolate reductase (DHFR) .

Q. How can contradictory synthesis yields (e.g., 45% vs. 87%) be resolved?

Yield discrepancies arise from:

  • Reagent purity : Impurities >2% reduce efficiency (e.g., use HPLC-grade solvents) .
  • Catalyst optimization : Switching from NaBH₃CN to Pd/C increases reduction efficiency by 25% .
  • Reaction monitoring : Real-time TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures intermediate conversion .

Q. What strategies identify biological targets for this compound?

Target identification methods include:

  • Enzyme inhibition assays : Measure IC₅₀ against DHFR (reported IC₅₀ = 12 nM for thieno[2,3-d]pyrimidines) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR-Cas9 knockout screens : Validate gene dependencies .

Q. How does the compound’s stability vary under physiological conditions?

Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal:

  • PBS : 90% intact after 24 hours (HPLC analysis) .
  • Acidic conditions : Degradation to 5,6-dimethylthieno[2,3-d]pyrimidine (t₁/₂ = 2 hours) . Stabilization strategies include lyophilization or encapsulation in PLGA nanoparticles .

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